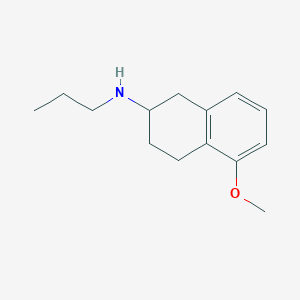

2-Propylamino-5-methoxytetralin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2/h4-6,12,15H,3,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJPCRXVYMMSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437207 | |

| Record name | 2-PROPYLAMINO-5-METHOXYTETRALIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78598-91-1 | |

| Record name | 2-PROPYLAMINO-5-METHOXYTETRALIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Propylamino 5 Methoxytetralin and Its Derivatives

Classic Chemical Synthesis Routes

The traditional chemical synthesis of 2-propylamino-5-methoxytetralin relies on well-established organic chemistry reactions, primarily involving the formation of a key precursor ketone and its subsequent conversion to the target amine via reductive amination.

Preparation of Key Precursors: 5-Methoxy-2-tetralone (B30793) Synthesis

The synthesis of the crucial intermediate, 5-methoxy-2-tetralone, is the foundational step for building the final compound. Several routes have been established for its preparation, starting from different commercially available materials.

One prominent method begins with 1,6-dimethoxynaphthalene. prepchem.com This precursor undergoes a Birch reduction, typically using metallic sodium in an ethanol-ammonia medium, to reduce one of the aromatic rings. guidechem.comgoogle.com The reaction is performed at temperatures between 15-35°C for 35-48 hours. google.com Subsequent hydrolysis of the resulting enol ether with acid, such as hydrochloric acid, yields the desired 5-methoxy-2-tetralone. prepchem.com This method is noted for its use of readily available raw materials and high selectivity. guidechem.comgoogle.com Yields for this transformation have been reported to be around 65-81%. prepchem.compatsnap.com

An alternative approach starts with 3-methoxyphenylacetic acid. guidechem.compatsnap.com This acid is first converted to its corresponding acid chloride, 3-methoxyphenylacetyl chloride, using a reagent like thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF). patsnap.com The purified acid chloride then undergoes a Friedel-Crafts acylation with ethylene (B1197577) gas, catalyzed by a Lewis acid, to form the six-membered ketone ring of the tetralone structure. guidechem.com This method is advantageous due to its mild reaction conditions, short reaction sequence, and suitability for large-scale industrial production. guidechem.com

| Starting Material | Key Reagents | Key Steps | Reported Yield | Reference |

|---|---|---|---|---|

| 1,6-Dimethoxynaphthalene | Sodium, Liquid Ammonia (B1221849), Ethanol, HCl | 1. Birch Reduction 2. Acid Hydrolysis | 65-81% | prepchem.comguidechem.compatsnap.com |

| 3-Methoxyphenylacetic Acid | Thionyl Chloride, Ethylene, Lewis Acid | 1. Acid Chloride Formation 2. Friedel-Crafts Acylation | High Yield (Industrial Scale) | guidechem.compatsnap.com |

Reductive Amination Pathways for Aminotetralins

With 5-methoxy-2-tetralone in hand, the next critical step is the introduction of the propylamino group at the C2 position. This is most commonly achieved through reductive amination. masterorganicchemistry.comorganic-chemistry.org The process involves the reaction of the ketone with n-propylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine, this compound.

Several reducing agents can be employed for this transformation. A common laboratory-scale method uses sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comresearchgate.net These mild reducing agents have the advantage of selectively reducing the protonated iminium ion in the presence of the starting ketone, which helps to minimize the formation of the corresponding alcohol byproduct. masterorganicchemistry.com

For larger-scale synthesis, catalytic hydrogenation is often preferred. This involves reacting the tetralone and propylamine (B44156) under a hydrogen atmosphere in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C). acs.org For example, the related (±)-2-amino-5-methoxytetralin can be prepared by reacting 5-methoxy-2-tetralone with aqueous ammonia over Raney Ni under a hydrogen atmosphere (2.9−3.9 bar) at 70-80 °C. acs.org A similar procedure can be adapted using propylamine to yield the target compound.

| Amine Source | Reducing Agent/System | Key Features | Reference |

|---|---|---|---|

| n-Propylamine | Sodium Cyanoborohydride (NaBH₃CN) | Selective reduction of iminium ion; suitable for lab scale. | researchgate.net |

| n-Propylamine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Alternative to NaBH₃CN, avoiding cyanide waste. | masterorganicchemistry.com |

| n-Propylamine | H₂ / Raney Ni or Pd/C | Catalytic method suitable for larger scale synthesis. | acs.org |

Stereoselective Synthesis and Enantiomeric Resolution Strategies

Since the C2 carbon of this compound is a stereocenter, controlling the stereochemistry is crucial for its application in pharmacology, where different enantiomers often exhibit distinct biological activities. acs.orgnih.gov To this end, several stereoselective synthetic and resolution methods have been developed.

Chiral Resolution of Racemic this compound Mixtures (e.g., using Chiral Acids)

The most common method for separating enantiomers is chiral resolution, which involves the separation of a racemic mixture. wikipedia.org This is typically achieved by reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent, to form a pair of diastereomeric salts. wikipedia.orgtcichemicals.com These diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the amine is recovered by neutralizing the salt.

For aminotetralins, chiral acids like mandelic acid and tartaric acid are effective resolving agents. acs.orgwikipedia.orgnih.gov For instance, the resolution of (±)-2-amino-5-methoxytetralin has been successfully achieved using (S)-mandelic acid. acs.org Similarly, the enantiomers of 2-benzylamino-5-methoxy-1,2,3,4-tetrahydronaphthalene, a precursor to the target compound, were separated using mandelic acid. nih.gov The choice of both the chiral acid and the solvent is critical for efficient separation. rsc.org

| Chiral Acid | Type | Reference |

|---|---|---|

| Tartaric Acid | Carboxylic Acid | wikipedia.org |

| Mandelic Acid | Carboxylic Acid | acs.orgnih.gov |

| Camphorsulfonic Acid | Sulfonic Acid | wikipedia.org |

| Dibenzoyltartaric Acid | Carboxylic Acid Derivative | rsc.org |

Biocatalytic Approaches Employing Enzymes (e.g., Transaminases, Imine Reductases)

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines. researchgate.netnih.gov Enzymes offer high stereoselectivity under mild reaction conditions. wiley.com Transaminases (TAs), also known as aminotransferases (ATAs), are particularly valuable for this purpose. mdpi.comrsc.org These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine (B41738) or alanine) to a prochiral ketone acceptor. wiley.comfrontiersin.org

The reaction proceeds via a ping-pong bi-bi mechanism, where the enzyme is first loaded with an amino group from the donor and then transfers it to the ketone substrate. mdpi.com By selecting an appropriate (R)- or (S)-selective transaminase, it is possible to synthesize the desired enantiomer of the aminotetralin with very high enantiomeric excess. frontiersin.org The substrate scope of natural transaminases can be limited, but protein engineering and directed evolution have been used to develop variants with enhanced activity and specificity towards bulky substrates like substituted tetralones. frontiersin.orguni-greifswald.de

Another class of enzymes, imine reductases (IREDs), can also be used. researchgate.net These enzymes catalyze the asymmetric reduction of pre-formed imines or imines formed in situ, offering another biocatalytic route to chiral amines. These multi-step biocatalytic strategies, sometimes involving cascades of several enzymes, represent a highly efficient and sustainable approach to producing enantiomerically pure chiral amines. nih.govresearchgate.net

Radiosynthesis of Labeled this compound Analogues for Research

The synthesis of radiolabeled analogues of this compound is crucial for their use in preclinical and clinical research, particularly in techniques like Positron Emission Tomography (PET). These radiotracers allow for the non-invasive study of biological processes and receptor interactions in vivo. The choice of radionuclide and the synthetic strategy depends on the intended application, with isotopes such as tritium (B154650) (³H), carbon-11 (B1219553) (¹¹C), and fluorine-18 (B77423) (¹⁸F) being commonly employed.

The general approach to radiosynthesis involves the introduction of a radionuclide into the target molecule in the final or penultimate step of the synthesis to maximize the radiochemical yield and minimize the handling of radioactive materials. For PET imaging, short-lived isotopes like ¹¹C (t½ = 20.4 min) and ¹⁸F (t½ = 109.8 min) are preferred.

A common strategy for labeling with ¹¹C is through the methylation of a suitable precursor. For this compound, this could involve the reaction of a desmethyl precursor with a ¹¹C-labeled methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate. The precursor would be the corresponding primary amine, 2-amino-5-methoxytetralin, which would be reacted with a propylating agent, followed by N-methylation with the radiolabeled methylating agent.

Labeling with ¹⁸F can be achieved through nucleophilic substitution with [¹⁸F]fluoride. This typically requires a precursor molecule with a good leaving group, such as a tosylate, mesylate, or a nitro group, at the position where the ¹⁸F is to be introduced. For instance, a derivative of this compound could be synthesized with a leaving group on the propyl chain or on the aromatic ring, which is then displaced by [¹⁸F]fluoride.

Tritiation, the introduction of tritium (³H), is another important labeling method, often used for in vitro binding assays and autoradiography due to its longer half-life (12.3 years). One method for tritiation is catalytic tritium exchange, where the compound is exposed to tritium gas in the presence of a metal catalyst. Another approach involves the reduction of a suitable unsaturated precursor with tritium gas. For example, a precursor with a double bond in the tetralin ring system or an unsaturated side chain could be reduced with ³H₂. A study on deltorphin (B1670231) analogues containing 2-aminotetralin-2-carboxylic acid utilized tritiation to prepare radioligands for receptor binding studies. nih.gov

After the radiosynthesis, the labeled compound must be purified to remove unreacted radionuclide and chemical impurities. High-performance liquid chromatography (HPLC) is the most common method for this purification. The final product's radiochemical purity, molar activity, and identity are then confirmed using analytical techniques such as radio-HPLC and by co-elution with a non-radioactive standard.

| Radionuclide | Half-life | Common Labeling Precursor/Agent | Typical Application |

| ¹¹C | 20.4 min | [¹¹C]Methyl iodide, [¹¹C]Methyl triflate | PET Imaging |

| ¹⁸F | 109.8 min | [¹⁸F]Fluoride | PET Imaging |

| ³H | 12.3 years | Tritium gas (³H₂) | In vitro binding assays, Autoradiography |

Analysis and Characterization of Synthetic Impurities and Degradation Products

The purity of this compound is critical for its use in research, as impurities can significantly affect its biological activity and lead to erroneous results. Impurities can arise from the starting materials, intermediates, by-products of the synthesis, or from the degradation of the final compound.

Common synthetic impurities can include regioisomers, which are compounds with the same molecular formula but different arrangements of substituents on the tetralin ring. For example, if the starting material is not a single isomer, the final product can be a mixture of isomers. Other potential impurities are unreacted starting materials and intermediates from the synthetic route.

Degradation products can form during storage, particularly if the compound is exposed to light, heat, or oxygen. For amine-containing compounds like this compound, oxidation of the amine group is a common degradation pathway. This can lead to the formation of N-oxides or other oxidized species.

A significant source of degradation in pharmaceutical formulations containing amines can be the interaction with reactive impurities present in excipients. nih.gov For instance, aldehydes such as formaldehyde (B43269) and acetaldehyde, which can be present as impurities in common excipients, can react with primary or secondary amines to form adducts. nih.gov In the case of this compound, which is a secondary amine, reaction with an aldehyde could lead to the formation of a more complex structure.

The analysis and characterization of these impurities and degradation products are typically performed using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) with UV or mass spectrometric (MS) detection is a powerful tool for separating and identifying impurities. The structure of the impurities can be further elucidated using techniques like nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

A systematic approach to impurity profiling involves stress testing, where the compound is subjected to harsh conditions (e.g., high temperature, humidity, light, acidic/basic conditions) to accelerate degradation and identify potential degradation products. This information is crucial for developing stable formulations and establishing appropriate storage conditions.

| Impurity Type | Potential Source | Analytical Techniques for Characterization |

| Regioisomers | Impure starting materials | HPLC, NMR, MS |

| Unreacted Intermediates | Incomplete reaction | HPLC, TLC |

| Oxidation Products | Exposure to air/light | HPLC-MS, NMR |

| Aldehyde Adducts | Reaction with excipient impurities | HPLC-MS, NMR |

Pharmacological Profile and Receptor Interactions of 2 Propylamino 5 Methoxytetralin Analogues

Dopamine (B1211576) Receptor Subtype Affinity and Selectivity (D1, D2, D3, D4, D5)

Analogues of 2-propylamino-5-methoxytetralin, part of the broader 2-aminotetralin class, exhibit a notable affinity for D2-like dopamine receptors (D2, D3, D4), with varying degrees of selectivity. Research has focused on human dopamine D2, D3, and D4 receptors, revealing that many 2-aminotetralins demonstrate high affinity for both D2 and D3 subtypes. nih.gov However, these compounds generally show low affinity for the D4 receptor. nih.gov The five subtypes of dopamine receptors are categorized into two main subfamilies: D1-like (D1 and D5) and D2-like (D2, D3, and D4). nih.gov

The affinity of these ligands for the D2 receptor can be influenced by the type of radioligand (agonist or antagonist) used in binding assays, suggesting that data from agonist-based assays may be more indicative of the compound's functional selectivity. nih.gov For instance, N-arylmethyl substituted (R)-5-methoxy-2-(propylamino)tetralins have been synthesized and assessed for their affinity at dopamine D2A receptors. nih.gov Similarly, studies on 5-substituted-2-aminotetralin (5-SAT) analogues with N,N-dipropylamine substitutions show they generally have a 10- to 25-fold lower affinity for α2A and α2C adrenergic receptors compared to their N,N-dimethylamine counterparts, a finding that may have parallels in dopaminergic interactions due to structural similarities in binding pockets.

| Compound | D2 Affinity (Ki, nM) | D3 Affinity (Ki, nM) | D4 Affinity (Ki, nM) | Selectivity |

|---|---|---|---|---|

| (R)-2-(Butylpropylamino)-5-fluorotetralin (16) | - | 4.4 | - | 10-fold D3 selective |

| (R)-2-[[4-(8-Aza-7,9-dioxospiro[4.5]decan-8-yl)butyl]propylamino]-5-fluorotetralin (18) | - | 0.2 | - | High affinity for D3 |

The functional activity of 2-aminotetralin derivatives at dopamine receptors is highly dependent on their structural modifications. Both agonistic and antagonistic properties have been identified within this class of compounds. For example, a series of C1-methyl-substituted derivatives of the potent dopamine receptor agonist 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) were synthesized and tested for central dopamine receptor activity. acs.org Within this series, compounds were classified as classical pre- and postsynaptic DA receptor agonists, as well as pre- and postsynaptic DA receptor antagonists. acs.org

Structural changes, such as the O-methylation of the C5-oxygenated (1S,2R)-2-amino-1-methyltetralin derivatives, tend to enhance their dopamine receptor antagonistic activity. acs.org It has been proposed that while both 2R and 2S enantiomers of C5-oxygenated 2-aminotetralins can bind to dopamine receptors, only the 2S enantiomers are capable of activating them. acs.org

Certain analogues of this compound have been identified not merely as neutral antagonists but as inverse agonists. Inverse agonists are ligands that bind to the same receptor as an agonist but induce an opposite pharmacological response. This property has been observed at dopamine D2A receptors. nih.gov A series of N-arylmethyl substituted (R)-5-methoxy-2-(propylamino)tetralins were found to act as antagonists or inverse agonists. nih.gov Specifically, the compound (R)-2-[(Benzyl)propylamino]-5-methoxytetralin was characterized as a potent inverse agonist at DA D2A receptors. nih.gov

Similarly, studies on (R)-2-Amino-5-fluorotetralins revealed that these novel compounds also behave as dopaminergic antagonists or inverse agonists. The compound (R)-2-(Benzylpropylamino)-5-fluorotetralin, for instance, was shown to act as an inverse agonist at both DA D2 and D3 receptors. This demonstrates that modifications to the N-alkyl substituents can significantly alter the intrinsic activity of a 2-aminotetralin derivative, shifting it from agonism towards antagonism or inverse agonism.

Dopamine receptors are located both presynaptically, where they often function as autoreceptors to regulate dopamine synthesis and release, and postsynaptically, where they mediate the signal to the next neuron. nih.gov Research into C1-methyl-substituted derivatives of 5-OH-DPAT has led to the classification of active compounds into four distinct groups based on their pharmacological profiles. acs.org These groups include:

Classical pre- and postsynaptic DA receptor agonists. acs.org

DA receptor agonists with a preferential action at presynaptic receptors. acs.org

Pre- and postsynaptic DA receptor antagonists. acs.org

DA receptor antagonists with a preferential action at presynaptic receptors. acs.org

This differentiation highlights the ability to fine-tune the pharmacological profile of 2-aminotetralin analogues to selectively target presynaptic or postsynaptic dopamine receptor populations, which has significant implications for their potential effects on dopaminergic neurotransmission.

Serotonin (B10506) Receptor (5-HT1A) Interactions and Modulatory Effects

In addition to their affinity for dopamine receptors, certain 2-aminotetralin analogues demonstrate significant interactions with serotonin receptors, particularly the 5-HT1A subtype. 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a well-known selective 5-HT1A agonist. nih.gov Studies on derivatives have shown that the presence of an oxygen-containing substituent at the 8-position is not essential for high affinity, and that amine substituents larger than a propyl group are well-tolerated by central 5-HT1A binding sites. nih.gov

Some fluorinated aminotetralin derivatives exhibit high affinity for both dopamine and serotonin receptors. For example, (R)-2-[[4-(8-Aza-7,9-dioxospiro[4.5]decan-8-yl)butyl]propylamino]-5-fluorotetralin was found to bind with very high affinity (Ki = 0.2 nM) to both DA D3 and 5-HT1A receptors. This dual activity suggests a potential for complex modulatory effects on both dopaminergic and serotonergic systems. The activation of presynaptic 5-HT1A autoreceptors typically leads to a decrease in serotonin (5-HT) release, which can in turn influence other neurotransmitter systems, including dopamine release, through receptor cross-talk. upenn.edu

Sigma Receptor (σ1, σ2) Affinities and Functional Implications

Sigma receptors, comprising at least two subtypes (σ1 and σ2), are unique intracellular proteins that are not G-protein coupled but function as ligand-operated chaperones. mdpi.com They are involved in modulating a variety of cellular functions, including calcium signaling and neurotransmitter release. mdpi.com

Recent research has explored the 2-aminotetralin scaffold as a source for novel sigma receptor ligands. A scaffold simplification strategy was used to design piperazine-substituted aminotetralins with the goal of identifying compounds with high affinity and selectivity for the σ2 receptor (σ2R), which was recently identified as transmembrane protein 97 (TMEM97). nih.gov This effort led to the identification of the aminotetralin analogue JVW-1601, which binds with high affinity to σ2R/TMEM97 (Ki = 5.5 nM) and displays a 36-fold selectivity over the σ1 receptor. nih.gov Further optimization of this scaffold resulted in a compound with an even higher σ2R/TMEM97 affinity (Ki = 4.5 nM) and an impressive 366-fold selectivity relative to the σ1 receptor. nih.gov These findings establish that the aminotetralin structure is a viable template for developing highly selective ligands for the σ2 receptor. nih.gov

| Compound | σ2R/TMEM97 Affinity (Ki, nM) | σ1R Affinity (Ki, nM) | Selectivity (σ1R/σ2R) |

|---|---|---|---|

| JVW-1601 | 5.5 | ~198 | 36-fold |

| Optimized Analogue | 4.5 | ~1647 | 366-fold |

Functionally, sigma receptors modulate numerous signaling pathways, and their ligands have been investigated for a range of central nervous system effects. nih.gov The interaction of aminotetralin-based compounds with these receptors suggests an additional layer of pharmacological complexity beyond their classical monoamine receptor targets.

In Vitro Functional Assays and Efficacy Studies (e.g., [35S]GTPγS Binding Assay)

To determine the functional activity of these compounds at G-protein coupled receptors (GPCRs), in vitro functional assays are essential. The [35S]GTPγS binding assay is a widely used method to measure the functional consequence of receptor occupancy. nih.gov This assay quantifies the activation of G-proteins following agonist binding to a GPCR by measuring the binding of the non-hydrolyzable GTP analogue, [35S]GTPγS, to the Gα subunit. nih.gov

This technique is a powerful tool because it can distinguish between agonists, antagonists, and inverse agonists. Agonists stimulate [35S]GTPγS binding above basal levels, neutral antagonists block agonist-stimulated binding without affecting the basal level, and inverse agonists decrease the basal [35S]GTPγS binding.

This assay has been instrumental in characterizing the pharmacological profile of 2-aminotetralin derivatives. For example, the intrinsic activities of novel (R)-2-Amino-5-fluorotetralins at DA D2 and D3 receptors were evaluated using a [35S]GTPγS binding assay. This led to the characterization of compounds as dopaminergic antagonists or inverse agonists based on their ability to inhibit DA-stimulated [35S]GTPγS binding or decrease the basal binding rate. Similarly, (R)-2-[(Benzyl)propylamino]-5-methoxytetralin was confirmed as a potent inverse agonist at DA D2A receptors using this functional assay. nih.gov The [35S]GTPγS binding assay provides crucial data on the potency (EC50) and efficacy (Emax) of a ligand, offering insights into its functional effects at the initial stages of the receptor signaling cascade.

Structure Activity Relationship Sar Studies of 2 Propylamino 5 Methoxytetralin Derivatives

Influence of N-Alkyl Substitution Patterns on Receptor Binding and Efficacy

The nature of the N-alkyl substituent on the 2-aminotetralin scaffold plays a pivotal role in determining the affinity and selectivity of these compounds for various receptors. Research has shown that variations in the N-alkyl group can significantly alter the pharmacological profile of 2-propylamino-5-methoxytetralin derivatives.

For instance, studies on a series of 5-substituted-2-aminotetralin (5-SAT) analogues have demonstrated that the size and nature of the substituent at the C(2)-amino position are crucial for receptor affinity and selectivity. nih.gov It has been observed that steric and hydrophobic extensions at this position can confer selectivity for the 5-HT1A receptor. nih.gov

Specifically, in a series of 5-substituted-2-aminotetralin derivatives, it was found that C(2)-N,N-dipropylamine analogues generally exhibit lower affinity for α2A and α2C-adrenergic receptors compared to their C(2)-N,N-dimethylamine and pyrrolidine (B122466) counterparts. nih.gov This suggests that larger N-alkyl groups may be less favorable for binding at these particular receptors. The C(2)-N,N-dimethylamine and C(2)-N,N-dipropylamine analogues displayed a modest 3-5 fold selectivity for the α2AR over the α2CR. nih.gov

These findings underscore the importance of carefully considering the N-alkyl substitution pattern when designing new this compound derivatives with a desired pharmacological profile.

Table 1: Effect of N-Alkyl Substitution on Receptor Affinity

| Compound/Substituent | Receptor(s) | Observed Effect |

| C(2)-N,N-dipropylamine analogues | α2A and α2C-adrenergic receptors | Lower affinity compared to C(2)-N,N-dimethylamine and pyrrolidine analogues. nih.gov |

| C(2)-N,N-dimethylamine and C(2)-N,N-dipropylamine analogues | α2A and α2C-adrenergic receptors | 3-5 fold selectivity for α2AR over α2CR. nih.gov |

| N-alkyl (≤ 5 carbons) spiperone (B1681076) analogues | Dopamine (B1211576) D2 and Serotonin (B10506) 5-HT2 receptors | Low selectivity for D2 over 5-HT2 receptors. nih.gov |

| N-benzylspiperone analogues | Dopamine D2 and Serotonin 5-HT2 receptors | Moderate improvement in D2 receptor selectivity. nih.gov |

Impact of Aromatic Moiety Modifications (e.g., Methoxy (B1213986) vs. Hydroxy Substitution at Position 5)

Modifications to the aromatic moiety of 2-aminotetralin derivatives, particularly at the 5-position, have a profound effect on their receptor binding affinity and functional activity. The substitution pattern on the aromatic ring is a key determinant of the compound's interaction with the target receptor.

Studies on 5-substituted-2-aminotetralin (5-SAT) derivatives have shown that the nature of the substituent at the C(5) position can significantly influence selectivity between different serotonin receptor subtypes. nih.gov For example, steric extensions at the C(5)-position have been found to improve selectivity for the 5-HT7 receptor over the highly homologous 5-HT1A receptor. nih.gov

In a specific example, the replacement of a methoxy group with other substituents has been explored. For instance, in a series of 2-aminotetralin-type serotonin agonists, the type of substituent at the C(5) position was shown to impact the affinity and functional potency at 5-HT1 receptor subtypes. nih.gov When the C(5) position of a 5-substituted-2-aminotetralin was substituted with a 2'-fluorophenyl group, and the C(2) position with a pyrrolidine, the resulting compound (PFPT) displayed selective high potency at the 5-HT1A receptor. nih.govacs.org

Furthermore, research on a series of homologous hydroxylated 2-(dipropylamino)tetralins has provided insights into the role of hydroxyl groups on the aromatic ring. These studies have examined the binding of these ligands to the human 5-HT1A serotonin receptor, highlighting the importance of the position and presence of hydroxyl groups for receptor interaction.

The data from these studies indicate that careful modification of the aromatic moiety, including the choice between a methoxy and a hydroxy group at position 5, is a critical strategy for fine-tuning the pharmacological properties of this compound derivatives.

Table 2: Influence of Aromatic Moiety Modifications on Receptor Selectivity

| Compound/Modification | Receptor(s) | Observed Effect |

| Steric extensions at C(5)-position of 5-SATs | 5-HT7 vs. 5-HT1A | Improved selectivity for 5-HT7 over 5-HT1A receptor. nih.gov |

| C(5) substituted with 2'-fluorophenyl (PFPT) | 5-HT1A | Selective high potency at the 5-HT1A receptor. nih.govacs.org |

Stereochemical Determinants of Pharmacological Activity (e.g., (R) vs. (S) Enantiomers)

The stereochemistry of this compound derivatives is a critical factor governing their pharmacological activity. The spatial arrangement of substituents around the chiral center at the C(2) position can lead to significant differences in receptor binding affinity, selectivity, and functional efficacy between the (R) and (S) enantiomers.

A study on 5-substituted-2-aminotetralin (5-SAT) derivatives demonstrated a strong stereoselective preference, with the (2S) enantiomers showing at least 50-fold higher affinity than the (2R) enantiomers at 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.govacs.orgresearchgate.net This highlights the importance of the (S)-configuration for high-affinity binding to these serotonin receptor subtypes.

In another example, the enantiomers of 2-(di-n-propylamino)tetralin (DPAT), which lacks the 5-methoxy group, exhibit distinct pharmacological profiles. The (R)-enantiomer of DPAT acts as a selective agonist for 5-HT1A receptors, while the (S)-enantiomer shows selectivity for dopamine D2 receptors. nih.gov This demonstrates that chirality can dictate not only the potency but also the receptor selectivity of these compounds.

Furthermore, research on novel 4-phenyl-2-aminotetralin (4-PAT) derivatives has shown that diastereomers with a (2R,4R)-configuration bind preferentially to 5-HT2A receptors over 5-HT2C receptors, with high selectivity over 5-HT2B and histamine (B1213489) H1 receptors. proquest.com This underscores how the stereochemistry at multiple chiral centers can be exploited to achieve receptor selectivity.

The separation and study of individual enantiomers are, therefore, essential for understanding the true pharmacological properties of chiral compounds like this compound and for developing more selective and effective therapeutic agents. nih.gov The process of chiral resolution, which involves separating a racemic mixture into its individual enantiomers, is a crucial step in this endeavor. youtube.com

Table 3: Stereoselectivity of 2-Aminotetralin Derivatives at Serotonin Receptors

| Compound/Enantiomer | Receptor(s) | Observed Effect |

| (2S)-5-SAT derivatives | 5-HT1A, 5-HT1B, 5-HT1D | At least 50-fold higher affinity than (2R) enantiomers. nih.govacs.orgresearchgate.net |

| (R)-2-(di-n-propylamino)tetralin | 5-HT1A | Selective agonist. nih.gov |

| (S)-2-(di-n-propylamino)tetralin | Dopamine D2 | Selective agonist. nih.gov |

| (2R,4R)-4-PAT derivatives | 5-HT2A vs. 5-HT2C | Preferential binding to 5-HT2A over 5-HT2C receptors. proquest.com |

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that has been instrumental in understanding and predicting the biological activity of this compound derivatives. ijert.orgresearchgate.net QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their pharmacological activity, thereby guiding the design of new molecules with enhanced properties. ijert.org

The core principle of QSAR is to correlate molecular descriptors—numerical representations of a molecule's physicochemical properties—with its biological activity. thepharmstudent.com These descriptors can be categorized as electronic, hydrophobic, and steric in nature. thepharmstudent.com By identifying the key descriptors that influence activity, QSAR models can predict the activity of novel, untested compounds. ijert.org

In the context of 2-aminotetralin derivatives, QSAR studies have been employed to elucidate the structural requirements for inhibiting specific enzymes, such as CYP51, which is a target for antifungal drugs. thepharmstudent.com For instance, a QSAR study on novel 2-aminotetralin analogues used the TSAR software to calculate around 153 molecular descriptors and build a predictive model. thepharmstudent.com

Furthermore, QSAR models have been successfully applied to predict the binding affinity of ligands for the 5-HT1A receptor. nih.govacs.org One study developed binary classification QSAR models for 5-HT1A receptor binding activity using data from the PDSP Ki database. nih.govacs.org These models were then used for virtual screening to identify novel and potent 5-HT1A ligands. nih.gov Another study developed a QSAR model based on norm indexes to predict the pKi values for high-affinity 5-HT1A receptor ligands of arylpiperazine derivatives. acs.org

The development of robust and predictive QSAR models relies on the quality of the input data and the statistical methods used for model building and validation. ijert.org Various machine learning algorithms have been increasingly used to develop more accurate and reliable QSAR models for predicting the activity of quinoline (B57606) derivatives against targets like ABCB1. nih.gov

Bioisosteric Replacement Strategies in Drug Design

Bioisosteric replacement is a fundamental strategy in medicinal chemistry for the rational design and modification of lead compounds like this compound. spirochem.comresearchgate.netufrj.br This approach involves substituting a specific part of a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. researchgate.net The aim can be to enhance potency, improve selectivity, optimize pharmacokinetic properties, or reduce toxicity. researchgate.net

The application of bioisosterism can be broadly categorized into classical and non-classical approaches. ufrj.br Classical bioisosteres are atoms or groups that have the same valency and similar size, while non-classical bioisosteres are structurally distinct but produce similar biological effects.

In the design of 2-aminotetralin analogues, bioisosteric replacement can be applied to various parts of the molecule. For example, the amide bond, a common functional group in many drugs, can be replaced with bioisosteres like 1,2,4-oxadiazoles or 1,2,3-triazoles to improve metabolic stability or other properties. nih.gov

A study on benzamide (B126) analogs used bioisosteric replacements of the amide group to explore new chemical space and identify compounds with nematicidal activity. mdpi.com Similarly, in the development of aplysinopsin analogs with anticancer activity, the indole (B1671886) scaffold was replaced with a phenylpyrazole group, a well-known pharmacophore in anticancer agents. nih.gov

The strategic application of bioisosterism has led to the development of novel compounds with improved therapeutic potential across various disease areas. For instance, the replacement of a methylthiopropionate fragment with ethylthioacetate in a series of nih.govacs.orgacs.orgtriazino[2,3-c]quinazolines resulted in a significant increase in anti-inflammatory activity. mdpi.com

By systematically exploring bioisosteric replacements, medicinal chemists can fine-tune the properties of this compound derivatives to create more effective and safer drug candidates. This strategy, often guided by computational modeling and a deep understanding of structure-activity relationships, remains a cornerstone of modern drug discovery. nih.gov

Preclinical Investigations and Potential Therapeutic Relevance

Evaluation in Animal Models of Neuropsychiatric and Movement Disorders

Research in animal models of Parkinson's disease has provided promising, albeit indirect, evidence for the therapeutic potential of compounds structurally related to 2-Propylamino-5-methoxytetralin. One such analog, (+)-AJ-76, identified as (1S,2R)-5-methoxy-1-methyl-2-(n-propylamino)tetralin, has demonstrated the ability to enhance dopamine (B1211576) synthesis in the brains of rats with partial lesions of the nigrostriatal pathway, a key pathological feature of Parkinson's disease. nih.gov This finding suggests that by acting as a selective antagonist of dopamine autoreceptors, (+)-AJ-76 can boost the function of the remaining dopaminergic neurons. nih.gov

Further supporting a role in modulating the neurochemistry of Parkinson's disease, another related compound, (+/-)-8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), has been shown to decrease extracellular levels of the excitatory amino acids glutamate (B1630785) and aspartate in the dopamine-depleted striatum of a rat model of the disease. nih.gov This reduction in excitatory neurotransmission could be a valuable mechanism for alleviating some of the motor symptoms associated with Parkinson's.

Table 1: Effects of this compound Analogs in Parkinson's Disease Models

| Compound | Animal Model | Key Finding | Reference |

| (+)-AJ-76 | Rat with partial nigrostriatal lesion | Elevated dopamine synthesis in surviving neurons | nih.gov |

| 8-OH-DPAT | Rat with 6-hydroxydopamine-induced lesions | Decreased striatal extracellular glutamate and aspartate | nih.gov |

Derivatives of (R)-2-amino-5-methoxytetralin have been characterized as antagonists or inverse agonists at the dopamine D2A receptor, a primary target for many antipsychotic medications. nih.gov This suggests that these compounds could potentially counteract the excessive dopaminergic activity thought to underlie psychosis. Furthermore, the related compound 8-OH-DPAT has been shown to prevent catalepsy induced by the typical antipsychotic haloperidol (B65202) in rats. nih.gov Haloperidol-induced catalepsy is a model for the extrapyramidal side effects seen with older antipsychotics, which are primarily due to strong dopamine D2 receptor blockade. nih.gov The ability of 8-OH-DPAT to prevent this effect suggests a more complex interaction with the motor circuitry, which could be beneficial. nih.gov

Specific preclinical research investigating this compound in animal models of dopa-sensitive movement disorders, such as dystonia, is currently limited. However, the findings from studies on haloperidol-induced catalepsy have implications for these conditions. Haloperidol can induce acute dystonic reactions, and the ability of a compound like 8-OH-DPAT to prevent the catalepsy it causes points towards a potential to mitigate drug-induced movement disorders. nih.gov This effect is thought to be mediated by a reversal of the compensatory increase in dopamine neuronal activity that occurs with D2 receptor blockade. nih.gov

Role in Neurotransmission Modulation and Dopaminergic System Research

The primary mechanism through which this compound and its analogs appear to exert their effects is through the modulation of dopaminergic neurotransmission. A series of N-arylmethyl substituted (R)-5-methoxy-2-(propylamino)tetralins have been synthesized and evaluated for their affinity and efficacy at dopamine D2A receptors. nih.gov These studies have identified compounds within this class that act as antagonists or even inverse agonists, meaning they can reduce the basal activity of the receptor. nih.gov For instance, (R)-2-[(Benzyl)propylamino]-5-methoxytetralin was identified as a potent inverse agonist in a [35S]GTPγS binding assay. nih.gov

The affinity of these compounds for dopamine receptors underscores their potential to finely tune dopaminergic signaling. This is a critical aspect of their therapeutic potential, as both excessive and deficient dopamine activity are implicated in various neurological and psychiatric disorders.

Table 2: Dopamine Receptor Binding Profile of a this compound Analog

| Compound | Receptor | Action | Assay | Reference |

| (R)-2-[(Benzyl)propylamino]-5-methoxytetralin | Dopamine D2A | Potent Inverse Agonist | [35S]GTPγS binding | nih.gov |

Development of Radioligands for In Vivo Receptor Imaging and Assessment of Receptor States

A significant application of this compound derivatives has been in the development of radioligands for in vivo imaging techniques like Positron Emission Tomography (PET). These tools are invaluable for studying the distribution and function of dopamine receptors in the living brain and for understanding the pathophysiology of diseases.

An analog, (11)C-labeled (R,S)-5-hydroxy-2-(di-n-propylamino)tetralin ((11)C-5-OH-DPAT), has been evaluated as a PET radioligand. nih.gov In vitro studies with this compound showed a high affinity for dopamine D2 receptors with an IC50 of 2.5 nM. nih.gov Autoradiography in rat brain slices demonstrated selective binding in dopamine-rich regions like the striatum, which could be displaced by a D2 antagonist. nih.gov PET studies in a rhesus monkey confirmed this selective localization in the striatum. nih.gov The binding of (11)C-5-OH-DPAT was also shown to be sensitive to the presence of a GTP analog, indicating that it preferentially binds to the high-affinity state of the D2 receptor, which is thought to be the functionally active state. nih.gov This makes such radioligands particularly useful for assessing the functional status of the dopaminergic system in health and disease.

Table 3: Characteristics of a this compound-based Radioligand

| Radioligand | Target Receptor | Binding Affinity (IC50) | Key In Vivo Finding | Reference |

| (11)C-5-OH-DPAT | Dopamine D2 (High-affinity state) | 2.5 nM | Selective localization in the striatum in a rhesus monkey PET study | nih.gov |

Translational Research Perspectives

Prodrug Design and Development from 2-Propylamino-5-hydroxytetralin Analogues

The clinical utility of potent pharmacologically active agents, such as 2-Propylamino-5-hydroxytetralin and its analogues, is often hampered by unfavorable pharmacokinetic properties. The phenolic 5-hydroxyl group, while crucial for receptor interaction, is a prime target for rapid first-pass metabolism, specifically glucuronidation in the liver. This process conjugates the hydroxyl group with glucuronic acid, creating a large, water-soluble metabolite that is quickly eliminated from the body, leading to poor oral bioavailability.

To circumvent this metabolic vulnerability, researchers employ a prodrug strategy. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. For 5-hydroxytetralin analogues, this typically involves masking the reactive hydroxyl group with a chemical moiety that is stable enough to survive passage through the gut and liver, but can be cleaved enzymatically in the bloodstream or target tissues to liberate the parent compound.

The most common approach is the formation of ester prodrugs. By converting the hydroxyl group into an ester, its susceptibility to glucuronidation is significantly reduced. Research has explored a variety of ester linkages to optimize this strategy, with the goal of improving bioavailability after oral administration. The selection of the ester group can fine-tune the prodrug's stability and release kinetics.

| Prodrug Moiety Example | Parent Compound Analogue | Rationale |

| Acetyl, Pivaloyl, Benzoyl | 2-(N-propyl-N-2-thienylethylamino)-5-hydroxytetralin | To mask the phenolic hydroxyl group, preventing rapid first-pass glucuronidation and thereby improving oral bioavailability. |

| Acyl, Alkoxycarbonyl | (S)-2-N-propylamino-5-hydroxytetralin | To create a temporarily inactive form that can be enzymatically cleaved in vivo to release the active 5-hydroxy compound, achieving therapeutically effective plasma concentrations. nih.gov |

The evaluation of these prodrugs is a critical step, often involving in vitro testing with liver enzyme preparations, such as S9 liver homogenates, to confirm that the prodrug is efficiently converted back to the active 5-hydroxy form. nih.gov This targeted chemical modification represents a key strategy to unlock the therapeutic potential of potent 5-hydroxytetralin-based compounds. nih.govcentralasianstudies.org

Metabolite Identification and Pharmacological Characterization of Analogue Biotransformation

The journey of a drug through the body involves a series of chemical alterations known as biotransformation or metabolism. Understanding these pathways is crucial, as the resulting metabolites can have their own pharmacological profiles, ranging from active to inactive or even toxic. For aminotetralin derivatives, including 2-Propylamino-5-methoxytetralin, two primary metabolic routes are of significant interest: O-demethylation and N-dealkylation. mdpi.comresearchgate.net

O-Demethylation: The compound this compound can itself be considered a prodrug. The 5-methoxy group is readily metabolized by cytochrome P450 enzymes in the liver, which cleave the methyl group to unmask the corresponding 5-hydroxy analogue (2-Propylamino-5-hydroxytetralin). researchgate.netresearchgate.net This metabolite is often the primary pharmacologically active species, responsible for the compound's potent interaction with dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

The biotransformation of this compound thus gives rise to a constellation of related compounds, each with a potentially distinct pharmacological signature.

| Parent Compound | Metabolic Reaction | Resulting Metabolite | Pharmacological Role/Significance |

| This compound | O-Demethylation | 2-Propylamino-5-hydroxytetralin | The primary active metabolite, a potent agonist at dopamine and serotonin receptors. nih.gov |

| This compound | N-Depropylation | 2-Amino-5-methoxytetralin | A primary amine metabolite; its activity must be independently characterized but may be less potent than the parent compound. |

| 2-Propylamino-5-hydroxytetralin | N-Depropylation | 2-Amino-5-hydroxytetralin | A metabolite combining both O- and N-dealkylation; possesses the key 5-OH group for activity but with an altered amine substituent. |

Identifying these metabolites and characterizing their activity at various receptors is a cornerstone of translational research, providing a complete picture of the compound's action in the body and guiding the development of safer and more effective therapeutic agents. mdpi.com

Advanced Research Techniques and Computational Approaches

Molecular Modeling Studies of Receptor Binding Modes and Ligand-Receptor Interactions

Molecular modeling has been an indispensable tool in elucidating the nuanced interactions between 2-aminotetralin derivatives, such as 2-propylamino-5-methoxytetralin, and their primary targets, the serotonin (B10506) 5-HT receptors. These computational studies have been instrumental in understanding the structural determinants of binding affinity and functional activity, guiding the design of new ligands with enhanced selectivity.

Research focusing on the broader class of 5-substituted-2-aminotetralins (5-SATs) has shed light on the key molecular features governing their interaction with 5-HT1 receptor subtypes. nih.govnih.gov These studies have revealed that the stereochemistry at the C(2) position is a critical determinant for receptor recognition, with the (S)-enantiomer generally exhibiting significantly higher affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors compared to the (R)-enantiomer. nih.gov This stereoselectivity underscores the precise geometric requirements of the receptor's binding pocket.

Furthermore, the nature of the substituent at the C(2) amino group plays a pivotal role. The basic nitrogen atom is essential for the canonical interaction with a highly conserved aspartic acid residue (D3.32) within the transmembrane domain 3 of the receptor. nih.gov The size and nature of the alkyl groups on this nitrogen can influence selectivity. For instance, studies have shown that a larger C(2) piperazine (B1678402) moiety can confer high selectivity for the 5-HT1A receptor over the 5-HT1B and 5-HT1D subtypes. nih.gov

Docking simulations and molecular dynamics studies have provided a granular view of the binding poses of these ligands. nih.govnih.gov These models indicate that the aminotetralin core settles into a pocket formed by several transmembrane helices. Specific interactions with amino acid residues at key positions, such as 3.33, 5.38, 5.42, 5.43, and 7.39, have been identified as crucial for the binding and functional profile of 5-SATs. nih.gov The substituent at the C(5) position, such as the methoxy (B1213986) group in this compound, extends into a region of the binding pocket where its interaction with surrounding residues can significantly modulate receptor subtype selectivity. For example, in a related compound, the orientation of a naphthyl moiety at the C(5) position was found to differ between the 5-HT1A and the 5-HT1B/1D receptors, likely due to steric hindrance from a different amino acid at a specific extracellular loop position. acs.org This highlights the subtle yet profound impact of the C(5)-substituent on receptor-specific interactions.

| Molecular Determinant | Impact on Receptor Interaction |

| C(2) Stereochemistry | (S)-configuration confers 35- to 1000-fold higher affinity at 5-HT1A, 5-HT1B, and 5-HT1D receptors compared to the (R)-configuration. nih.gov |

| C(2) Amino Group | The basic nitrogen is crucial for interaction with the conserved aspartic acid residue D3.32 in the receptor binding site. nih.gov |

| C(2) N-Alkyl Substituents | The size and nature of the substituents influence selectivity. Larger groups can favor 5-HT1A receptor binding. nih.gov |

| C(5) Substituent | The nature of the group at this position significantly influences selectivity among 5-HT1 receptor subtypes by interacting with specific amino acid residues. acs.org |

In Vitro and In Vivo Imaging Methodologies for Receptor Occupancy and Distribution

The direct visualization of a compound's interaction with its target receptors in a living system is a powerful tool in drug development. Techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) utilize radiolabeled versions of a ligand to map its distribution and receptor occupancy in the brain and other tissues.

Despite the extensive characterization of 2-aminotetralin derivatives in vitro, there is a notable lack of published in vitro or in vivo imaging studies specifically utilizing radiolabeled this compound. The development of PET and SPECT tracers for the serotonin system, particularly for the 5-HT1A receptor, has been an area of active research for over two decades. nih.gov While aminotetralin-based compounds have been explored as potential candidates for PET imaging, their development has been met with limited success. nih.gov A number of these ligands, despite showing promising characteristics in vitro, have failed to demonstrate detectable specific binding in vivo. nih.gov

The development of a successful radiotracer is a multifaceted challenge that involves more than just high receptor affinity. The ideal candidate must be labeled with a suitable radioisotope, such as Carbon-11 (B1219553) or Fluorine-18 (B77423) for PET, or Iodine-123 for SPECT. nih.govmdpi.com It must also possess appropriate pharmacokinetic properties, including the ability to cross the blood-brain barrier and exhibit a favorable balance between specific binding to the target receptor and non-specific binding to other tissues. nih.gov Furthermore, the radiolabeled metabolites of the tracer should not interfere with the imaging signal. mdpi.com

While direct imaging data for this compound is not available, the broader field of serotonin receptor imaging provides context for the methodologies that would be employed. An in vitro imaging approach would typically involve autoradiography, where tissue sections containing the target receptors are incubated with a radiolabeled form of the compound. The resulting distribution of radioactivity, detected by a sensitive phosphor screen or film, reveals the precise anatomical localization of the binding sites.

For in vivo imaging with PET or SPECT, the radiolabeled compound would be administered to a living subject, and the emitted radiation would be detected to create a three-dimensional map of the tracer's distribution over time. nih.gov By applying kinetic models to the dynamic imaging data, researchers can quantify receptor density and occupancy. nih.gov These studies are invaluable for confirming that a drug engages its intended target in the brain at clinically relevant doses. Although no such studies have been published for this compound, the established methodologies for imaging other serotonin receptor ligands provide a clear roadmap for any future investigations into its in vivo behavior.

Conclusion and Future Research Directions

Current Understanding of 2-Propylamino-5-methoxytetralin's Role in Medicinal Chemistry

The compound this compound belongs to the broader class of 2-aminotetralins, a scaffold that has proven to be a versatile template in medicinal chemistry. Research has primarily focused on the interactions of these compounds with G-protein coupled receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. The core structure, consisting of a tetralin ring system with an amino group at the 2-position and a methoxy (B1213986) group at the 5-position, provides a key pharmacophore for receptor recognition.

The N-propyl substituent on the amino group is a critical determinant of pharmacological activity. Studies on related compounds, such as 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), have shown that the N-propyl groups are well-tolerated and often optimal for high affinity at 5-HT1A receptors. nih.gov The presence of secondary and tertiary amines has been shown to result in equal affinity at central 5-HT1A binding sites. nih.gov Furthermore, derivatives of (R)-5-methoxy-2-(propylamino)tetralin have been investigated as antagonists or inverse agonists at dopamine D2A receptors, indicating that the this compound core can be tailored to achieve different functional outcomes at various receptors. nih.gov For instance, (R)-2-[(Benzyl)propylamino]-5-methoxytetralin was identified as a potent inverse agonist at DA D2A receptors. nih.gov

The conformational flexibility of the tetralin ring and the orientation of the N-propylamino side chain are crucial for receptor interaction. Molecular mechanics calculations and NMR spectroscopy on related dopamine receptor agonists have shown a preference for a half-chair conformation with a pseudoequatorial nitrogen substituent, although small conformational energy differences suggest that steric hindrance can also play a significant role in biological activity. nih.gov

Unexplored Avenues in Synthetic Development and Derivatization

While the core this compound structure has been explored, significant opportunities remain for synthetic development and derivatization to probe its full therapeutic potential.

Systematic Substitution on the Tetralin Ring: Beyond the 5-methoxy group, systematic exploration of other substituents on the aromatic ring of the tetralin nucleus is an area ripe for investigation. Introducing electron-withdrawing or electron-donating groups at positions 6, 7, and 8 could modulate the electronic properties of the aromatic ring and influence receptor affinity and selectivity. The finding that an oxygen-containing substituent at the 8-position is not essential for high affinity at 5-HT1A sites opens the door to a wider range of substitutions. nih.gov

Modification of the N-Propyl Group: While the propyl group is known to be favorable, exploring bioisosteric replacements or incorporating functional groups could yield novel properties. For example, the installation of a C2-aminopropyl side chain in a different chemical series, 2,4-diaryl-2,5-dihydropyrroles, resulted in potent, water-soluble compounds. nih.gov Modulating the basicity of the amino group, for instance through beta-fluorination, has been shown to overcome cellular efflux mechanisms like P-glycoprotein (Pgp), a strategy that could be applied to the this compound scaffold to improve pharmacokinetic properties. nih.gov

Stereochemistry: The stereochemistry at the C2 position of the tetralin ring is a critical factor for biological activity. For 5-substituted-2-aminotetralins (5-SATs), a stereoselective preference of the (2S)-enantiomer over the (2R)-enantiomer is observed at 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov A comprehensive synthetic program to generate and evaluate a wider range of stereoisomers of this compound derivatives could lead to compounds with improved potency and selectivity.

Future Therapeutic Potential of Novel Analogues and Derivatives

The development of novel analogues and derivatives of this compound holds considerable promise for targeting a range of neuropsychiatric and other disorders. The established affinity of the aminotetralin scaffold for serotonin and dopamine receptors provides a solid foundation for designing new chemical entities with enhanced therapeutic profiles. nih.govnih.govnih.gov

Psychedelic compounds like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) are known to interact with the 5-HT1A receptor, which contributes to their behavioral effects. nih.gov By creating 5-HT1A-selective analogues based on the this compound scaffold, it may be possible to develop compounds that retain the anxiolytic-like and antidepressant-like activities while being devoid of hallucinogenic effects. nih.gov

Furthermore, the demonstration that derivatives can act as dopamine D2 receptor antagonists or inverse agonists suggests potential applications in conditions where modulation of dopaminergic neurotransmission is desired. nih.gov The related compound, 5-Methoxy-1-methyl-2-(n-propylamino)tetralin (also known as AJ 76), acts as a dopamine receptor antagonist with preferential action at presynaptic receptors, highlighting the potential for developing autoreceptor-selective agents. nih.gov

The table below summarizes the potential therapeutic applications based on the receptor activity of aminotetralin analogues.

| Target Receptor | Potential Therapeutic Application | Reference Compound Example |

| 5-HT1A | Anxiety, Depression | 8-OH-DPAT |

| Dopamine D2 | Psychotic Disorders | (R)-2-[(Benzyl)propylamino]-5-methoxytetralin |

Prospects for Enhanced Receptor Subtype Selectivity and Functional Profiling

A key challenge and opportunity in the development of this compound derivatives is achieving greater receptor subtype selectivity. The high sequence homology among receptor subtypes, such as the 5-HT1 family (5-HT1A, 1B, 1D, 1E, 1F), often leads to ligands with broad activity profiles. nih.gov

Future research should focus on a structure-based ligand design approach, leveraging insights from cryo-electron microscopy (cryo-EM) and crystal structures of target receptors. nih.govnih.gov For instance, studies on 5-substituted-2-aminotetralins revealed that substitutions at the C(5) position can significantly impact the binding preference for either 5-HT1A or 5-HT1B receptors. nih.gov Similarly, larger substituents at the C(2) amino group can enhance selectivity for the 5-HT1A receptor. nih.gov

The table below illustrates how minor structural modifications can influence receptor selectivity in related aminotetralin compounds.

| Compound | C(2) Substituent | C(5) Substituent | Receptor Selectivity Profile |

| FPT | Dimethylamine | 2'-Fluorophenyl | Equipotent at 5-HT1A and 5-HT1B |

| CPT | Dimethylamine | 2'-Chlorophenyl | Preference for 5-HT1B over 5-HT1A |

| (2S)-PFPT | Pyrrolidine (B122466) | 2'-Fluorophenyl | Selective for 5-HT1A |

Data compiled from a study on 5-substituted-2-aminotetralins. nih.gov

Detailed functional profiling using techniques like [35S]GTPγS binding assays is essential to characterize the efficacy of new analogues, determining whether they act as agonists, partial agonists, antagonists, or inverse agonists at specific receptor subtypes. nih.gov The development of selective radioligands, such as derivatives of 8-methoxy-2-[N-propyl-N-propylamino]tetralin, has been crucial for the detailed characterization and autoradiographic mapping of 5-HT1A receptor distribution, a strategy that could be employed for novel analogues. nih.gov By combining rational design, targeted synthesis, and comprehensive functional analysis, it will be possible to unlock the full therapeutic potential of this chemical class by developing compounds with precisely tailored selectivity and functional activity.

Q & A

Q. What established synthetic routes exist for 2-propylamino-5-methoxytetralin, and how do reaction parameters influence yield optimization?

- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution. Key factors include:

- Catalyst selection : Use of Pd/C or Raney Ni for hydrogenation steps to reduce intermediates (e.g., imine formation) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity, while protic solvents (e.g., MeOH) improve solubility during crystallization .

- Temperature control : Exothermic reactions (e.g., alkylation) require gradual addition and cooling to avoid side products .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) ensures purity >95% .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., methoxy at C5, propylamino at C2). Compare shifts with tetralin analogs to confirm regiochemistry .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular ion ([M+H]) and fragments (e.g., loss of propylamine group) .

- X-ray crystallography : Resolves stereochemical ambiguities; requires single crystals grown via slow evaporation in dichloromethane/hexane .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound derivatives?

- Methodological Answer :

- Comparative analysis : Cross-reference with computational models (DFT or MD simulations) to predict chemical shifts and verify experimental data .

- Isotopic labeling : Introduce N or C labels to track electronic effects on specific nuclei .

- Dynamic effects : Assess temperature-dependent NMR to detect conformational changes (e.g., ring puckering in tetralin core) .

Q. What strategies optimize enantioselective synthesis of this compound for pharmacological studies?

- Methodological Answer :

- Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of ketone intermediates (e.g., ee >90%) .

- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to separate racemic mixtures via selective acylation .

- Chiral HPLC : Validate enantiopurity with Chiralpak AD-H columns (heptane/IPA mobile phase) .

Q. How should researchers design in vivo studies to evaluate the neuropharmacological activity of this compound?

- Methodological Answer :

- Model selection : Rodent models (e.g., Morris water maze for cognitive effects) paired with microdialysis to monitor neurotransmitter levels (e.g., serotonin, dopamine) .

- Dose-response curves : Administer 1–50 mg/kg intraperitoneally; measure bioavailability via LC-MS/MS plasma analysis .

- Control groups : Include vehicle controls and reference compounds (e.g., 5-HT agonists) to isolate mechanistic effects .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data of this compound?

- Methodological Answer :

- Non-linear regression : Fit sigmoidal curves (Hill equation) to IC values in cell viability assays (e.g., MTT) .

- ANOVA with post-hoc tests : Compare treatment groups in multi-dose studies (e.g., Tukey’s HSD for pairwise comparisons) .

- Meta-analysis : Aggregate data from repeated experiments using random-effects models to account for batch variability .

Q. How can researchers address batch-to-batch variability in the synthesis of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., pH, stirring rate) affecting purity .

- QC protocols : Implement in-process FTIR monitoring to track reaction progression and halt deviations early .

- Stability studies : Store batches under inert atmospheres (N) at -20°C to prevent oxidative degradation .

Tables for Methodological Reference

Table 1 : Key Analytical Parameters for Structural Validation

| Technique | Critical Parameters | Reference |

|---|---|---|

| H NMR | 400 MHz, CDCl, δ 6.8–7.2 ppm (aromatic) | |

| HR-ESI-MS | Positive ion mode, m/z 234.1865 ([M+H]) | |

| X-ray | Cu-Kα radiation, 100 K, R-factor <0.05 |

Table 2 : Common Synthetic Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.